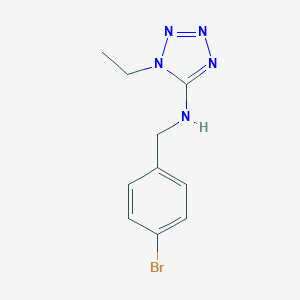
2-(1H-indol-3-yl)-N-(3-thienylmethyl)ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-indol-3-yl)-N-(3-thienylmethyl)ethanamine, also known as Tryptamine, is a naturally occurring compound found in many plants and animals. It is a psychoactive substance that has been used for medicinal and recreational purposes for centuries.
作用机制
The mechanism of action of 2-(1H-indol-3-yl)-N-(3-thienylmethyl)ethanamine is not fully understood. However, it is believed to interact with serotonin receptors in the brain, specifically the 5-HT2A receptor. This interaction leads to increased serotonin release and activation of the prefrontal cortex, which may explain its psychoactive effects.
Biochemical and Physiological Effects:
2-(1H-indol-3-yl)-N-(3-thienylmethyl)ethanamine has been shown to have a variety of biochemical and physiological effects. It has been found to increase levels of brain-derived neurotrophic factor, a protein that promotes the growth and survival of neurons. It has also been shown to reduce inflammation and oxidative stress in the brain.
实验室实验的优点和局限性
The advantages of using 2-(1H-indol-3-yl)-N-(3-thienylmethyl)ethanamine in lab experiments include its ability to induce psychedelic experiences and alter consciousness, which can be useful in studying the brain and consciousness. However, its psychoactive effects may also be a limitation, as it may be difficult to control and standardize the experience across different subjects.
未来方向
There are many future directions for research on 2-(1H-indol-3-yl)-N-(3-thienylmethyl)ethanamine. One area of interest is its potential therapeutic uses, particularly in the treatment of depression and anxiety. Additionally, further research is needed to understand its mechanism of action and how it interacts with other neurotransmitter systems in the brain. Finally, more research is needed to explore its potential as a tool for studying consciousness and the brain.
In conclusion, 2-(1H-indol-3-yl)-N-(3-thienylmethyl)ethanamine is a naturally occurring compound with potential therapeutic properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and limitations.
合成方法
The synthesis of 2-(1H-indol-3-yl)-N-(3-thienylmethyl)ethanamine can be achieved through various methods. One of the most common methods is the reduction of tryptophan using sodium borohydride. Another method involves the condensation of indole and 2-(3-thienyl)ethylamine in the presence of a catalyst. These methods have been used to produce high yields of pure 2-(1H-indol-3-yl)-N-(3-thienylmethyl)ethanamine.
科学研究应用
2-(1H-indol-3-yl)-N-(3-thienylmethyl)ethanamine has been the subject of extensive scientific research due to its potential therapeutic properties. It has been studied for its antidepressant, anxiolytic, and anti-inflammatory effects. Additionally, it has been investigated for its ability to induce psychedelic experiences and alter consciousness.
属性
分子式 |
C15H16N2S |
|---|---|
分子量 |
256.4 g/mol |
IUPAC 名称 |
2-(1H-indol-3-yl)-N-(thiophen-3-ylmethyl)ethanamine |
InChI |
InChI=1S/C15H16N2S/c1-2-4-15-14(3-1)13(10-17-15)5-7-16-9-12-6-8-18-11-12/h1-4,6,8,10-11,16-17H,5,7,9H2 |
InChI 键 |
VQLDFXXJOXFZHI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNCC3=CSC=C3 |
规范 SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNCC3=CSC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-bromo-2-methoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B275680.png)



![N-[4-(diethylamino)benzyl]-1H-tetrazol-5-amine](/img/structure/B275693.png)




![[4-(dibutylamino)-1,1-dioxo-2H-1lambda6,2-benzothiazin-3-yl]-phenylmethanone](/img/structure/B275700.png)
![3-benzyl-6-(4-chlorophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B275703.png)

![1-(4-{[2-(Trifluoromethyl)benzyl]oxy}phenyl)ethanone](/img/structure/B275707.png)